molecular formula C19H26N4O2 B2780450 N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide CAS No. 1197711-85-5

N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide

Cat. No.: B2780450
CAS No.: 1197711-85-5
M. Wt: 342.443
InChI Key: OOXWDMBAKKJZGC-UHFFFAOYSA-N
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Description

N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is a complex organic compound characterized by the presence of a tert-butyl group, a cyanocyclopentyl moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzamide with tert-butyl isocyanide and 1-cyanocyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(tert-butyl)benzamide: Shares the tert-butyl and benzamide moieties but lacks the cyanocyclopentyl group.

    N-tert-butyl-4-aminobenzamide: Similar structure but with different functional groups.

Uniqueness

N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-tert-butyl-4-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-18(2,3)23-17(25)14-6-8-15(9-7-14)21-12-16(24)22-19(13-20)10-4-5-11-19/h6-9,21H,4-5,10-12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXWDMBAKKJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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